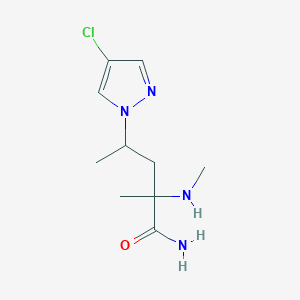
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Amidation: The chlorinated pyrazole is then reacted with 2-methyl-2-(methylamino)pentanoic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: Another pyrazole derivative with additional functional groups.
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropylmethanol: A structurally related compound with a cyclopropyl group.
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
4-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H10ClN5O
- Molecular Weight : 227.65 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit CYP3A4, an important enzyme in drug metabolism, which can lead to significant drug-drug interactions .
Biological Activity Overview
The compound exhibits a range of biological activities, as summarized in the following table:
| Activity | Description |
|---|---|
| CYP3A4 Inhibition | Potent inhibition can affect drug metabolism and efficacy. |
| Antitumor Activity | Demonstrated efficacy in xenograft models, indicating potential as an anticancer agent. |
| Poor Solubility | Limited aqueous solubility may affect bioavailability and therapeutic use. |
| High Plasma Protein Binding | Impacts distribution and duration of action in the body. |
Case Study 1: Antitumor Efficacy
In a study evaluating the compound's antitumor properties, it was administered to mice with xenografted tumors. The results indicated a significant reduction in tumor volume compared to control groups, suggesting that the compound may act as a viable candidate for cancer therapy .
Case Study 2: Pharmacokinetic Profile
Research focusing on the pharmacokinetics of this compound revealed that despite its high plasma protein binding, the compound exhibited a favorable half-life, allowing for sustained therapeutic effects over time .
Case Study 3: Drug Interaction Potential
Due to its CYP3A4 inhibition properties, there is a concern regarding potential interactions with other medications metabolized by this enzyme. A comprehensive analysis highlighted that co-administration with certain drugs could lead to increased plasma concentrations of those drugs, necessitating careful monitoring .
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7(15-6-8(11)5-14-15)4-10(2,13-3)9(12)16/h5-7,13H,4H2,1-3H3,(H2,12,16) |
InChI Key |
OSUZIZCYBVGTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)N)NC)N1C=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















